molecular formula C8H5BrClN3 B13032283 4-Bromo-7-chloroquinazolin-2-amine

4-Bromo-7-chloroquinazolin-2-amine

Cat. No.: B13032283
M. Wt: 258.50 g/mol
InChI Key: DWIFVZHZLUYSDP-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroquinazolin-2-amine is a heterocyclic compound with the molecular formula C8H5BrClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloroquinazolin-2-amine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinazoline with bromine in the presence of a suitable base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a bromine atom.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloroquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

4-bromo-7-chloroquinazolin-2-amine

InChI

InChI=1S/C8H5BrClN3/c9-7-5-2-1-4(10)3-6(5)12-8(11)13-7/h1-3H,(H2,11,12,13)

InChI Key

DWIFVZHZLUYSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2Br)N

Origin of Product

United States

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